molecular formula C23H20FN3O3 B10916174 N-(2-ethoxybenzyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2-ethoxybenzyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10916174
M. Wt: 405.4 g/mol
InChI Key: CJDSYVATZVUVJK-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxazole ring fused with a pyridine ring, along with ethoxybenzyl and fluorophenyl substituents.

Preparation Methods

The synthesis of N-(2-ethoxybenzyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethoxybenzyl group: This step may involve nucleophilic substitution reactions.

    Addition of the fluorophenyl group: This can be done using electrophilic aromatic substitution reactions.

    Final assembly: The final step involves coupling the intermediate products to form the desired compound under specific reaction conditions, such as controlled temperature and pH.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable processes and efficient catalysts.

Chemical Reactions Analysis

N-(2-ethoxybenzyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and various acids and bases. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

N-(2-ethoxybenzyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(2-ethoxybenzyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared with similar compounds such as:

    N-(2-methoxybenzyl)-6-(4-chlorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: This compound has a methoxy group instead of an ethoxy group and a chlorophenyl group instead of a fluorophenyl group.

    N-(2-ethoxybenzyl)-6-(4-bromophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: This compound has a bromophenyl group instead of a fluorophenyl group.

Properties

Molecular Formula

C23H20FN3O3

Molecular Weight

405.4 g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H20FN3O3/c1-3-29-20-7-5-4-6-16(20)13-25-22(28)18-12-19(15-8-10-17(24)11-9-15)26-23-21(18)14(2)27-30-23/h4-12H,3,13H2,1-2H3,(H,25,28)

InChI Key

CJDSYVATZVUVJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)F

Origin of Product

United States

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